molecular formula C10H21NO2 B15304027 Ethyl 3-aminooctanoate

Ethyl 3-aminooctanoate

Cat. No.: B15304027
M. Wt: 187.28 g/mol
InChI Key: CEDSNFJYOFAYHK-UHFFFAOYSA-N
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Description

Ethyl 3-aminooctanoate (CAS: Not explicitly provided in evidence) is an ester derivative of octanoic acid featuring an amino group (-NH₂) at the third carbon of the aliphatic chain. Esters with amino substituents, such as mthis compound (), are critical intermediates in pharmaceutical and organic synthesis due to their dual functional groups (ester and amine), enabling diverse reactivity.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-aminooctanoate

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9H,3-8,11H2,1-2H3

InChI Key

CEDSNFJYOFAYHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminooctanoate can be synthesized through several methods. One common approach involves the reaction of ethyl octanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Ester Group Reactions

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution and reduction reactions:

Hydrolysis

  • Acidic Conditions : Yields 3-aminooctanoic acid and ethanol via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic Conditions : Forms the sodium salt of 3-aminooctanoic acid (saponification), which acidification converts to the free acid .

Grignard Reaction

  • Addition of Grignard reagents (e.g., RMgX) to the ester carbonyl forms a tertiary alcohol after two successive nucleophilic attacks. For example, methylmagnesium bromide produces 3-amino-3-(2-methylpentan-2-yl)octanoic acid .

  • Mechanism :

    • Nucleophilic acyl substitution forms a ketone intermediate.

    • A second Grignard addition generates an alkoxide, which is protonated to the alcohol .

Transesterification

  • Reacts with higher alcohols (e.g., methanol) under acid catalysis to yield methyl 3-aminooctanoate, leveraging the equilibrium-driven exchange of alkoxy groups .

Amine Group Reactions

The primary amine participates in oxidation, acylation, and alkylation:

Oxidation

  • KMnO₄/CrO₃ : Converts the amine to a nitro or carbonyl group. For example, oxidation of ethyl 8-aminooctanoate analogs yields ketones or carboxylic acids.

  • Biological Systems : Enzymatic oxidation (e.g., monoamine oxidases) may produce imines, though this is context-dependent .

Acylation

  • Acetyl Chloride : Forms N-acetyl-ethyl 3-aminooctanoate under mild conditions. Similar acylation reactions are documented for ethyl 8-aminooctanoate.

  • EEDQ-Mediated Coupling : Generates amides, as seen in the synthesis of N-BOC-protected amino acid derivatives .

Reductive Alkylation

  • Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines.

Radical Reactions

The amino group stabilizes radical intermediates, enabling unique transformations:

Radical Addition

  • In BEt₃-mediated systems, the α-amino radical adds to electron-deficient alkenes (e.g., acrylates), forming γ-amino acids .

  • Example : this compound derivatives could undergo radical cascades with heteroarenes for complex heterocycle synthesis .

Nucleophilic Substitution

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products (e.g., ethyl 3-(methylamino)octanoate).

  • Aryl Diazonium Salts : Forms azo compounds under diazo-coupling conditions.

BOC Protection

  • Reagent : Di-tert-butyl dicarbonate (BOC₂O) in THF/water, forming N-BOC-ethyl 3-aminooctanoate .

  • Deprotection : Trifluoroacetic acid (TFA) cleaves the BOC group, regenerating the free amine .

Comparative Reactivity of Analogous Compounds

CompoundKey Functional GroupsNotable Reactions
This compoundEster, primary amineGrignard addition, acylation
Ethyl 8-aminooctanoateEster, primary amineOxidation to ketones, antimicrobial activity
Ethyl 3-aminobutanoateEster, primary amineEnzymatic resolution, chiral synthesis

Mechanistic Insights and Catalysis

  • Enzymatic Systems : Threonine aldolase-like enzymes (e.g., CnKBL) catalyze retro-aldol cleavage in amino acid derivatives, suggesting potential biocatalytic routes for modifying this compound .

  • Pd/C Catalysis : Hydrogenation of related esters demonstrates reducible ester groups to alcohols, though competing amine reduction may occur.

Scientific Research Applications

Ethyl 3-aminooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-aminooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-aminooctanoate with structurally related esters, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs

a. Mthis compound ()

  • Structure: Methyl ester with an amino group at C3.
  • Key Differences : The ethyl vs. methyl ester group affects lipophilicity and metabolic stability. Ethyl esters generally exhibit higher hydrophobicity (logP) compared to methyl esters, influencing solubility and membrane permeability.

b. Ethyl 3-Amino-3-phenylpropanoate ()

  • Structure : Ethyl ester with a phenyl group at C3.
  • Key Differences: The phenyl substituent introduces aromaticity, enhancing π-π interactions in drug-receptor binding. This modification increases molecular rigidity and may alter bioactivity compared to the linear octanoate chain.

c. Ethyl 8-Hydroxyoctanoate ()

  • Structure : Ethyl ester with a hydroxyl (-OH) group at C6.
  • Unlike the amino group, hydroxyl groups are less nucleophilic, reducing reactivity in acylation reactions.

Physicochemical Properties

Compound Molecular Formula Functional Groups logP (Predicted) Solubility (Polar Solvents)
This compound C₁₀H₂₁NO₂ Ester, amine (-NH₂) ~2.5–3.0 Moderate (e.g., ethanol)
Mthis compound C₉H₁₉NO₂ Ester, amine (-NH₂) ~2.0–2.5 Higher than ethyl analog
Ethyl 3-amino-3-phenylpropanoate C₁₁H₁₅NO₂ Ester, amine (-NH₂), phenyl ~3.0–3.5 Low (non-polar solvents)
Ethyl 8-hydroxyoctanoate C₁₀H₂₀O₃ Ester, hydroxyl (-OH) ~1.5–2.0 High (water, ethanol)

Notes:

  • LogP values are estimated using fragment-based methods (e.g., Hansch approach). Ethyl esters typically have higher logP than methyl esters due to longer alkyl chains .
  • Solubility trends align with functional groups: hydroxyl > amine > phenyl .

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